3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound that contains both pyrazole and thiophene rings
Mechanism of Action
Target of Action
It’s worth noting that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds containing a thiophene nucleus have been shown to exhibit various activities . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent, and the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .
Biochemical Pathways
It’s known that thiophene-containing compounds can affect various biological activities .
Pharmacokinetics
It’s worth noting that compounds containing an indole nucleus, which is structurally similar to thiophene, follow lipinski’s rule in molecular prediction studies .
Result of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method involves the reaction of 2-thiophenemethylamine with 3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-thiophenemethylamine and thiophene-2-carboxylic acid share structural similarities with 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride.
Pyrazole derivatives: Compounds like 3-methyl-1H-pyrazole and 5-amino-1H-pyrazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined pyrazole and thiophene rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
1820618-78-7 |
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Molecular Formula |
C9H12ClN3S |
Molecular Weight |
229.7 |
Purity |
85 |
Origin of Product |
United States |
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